molecular formula C8H5Cl3O2 B3050556 Methyl 2,3,6-trichlorobenzoate CAS No. 2694-06-6

Methyl 2,3,6-trichlorobenzoate

Cat. No. B3050556
CAS RN: 2694-06-6
M. Wt: 239.5 g/mol
InChI Key: OAWDHDKEHFFNQQ-UHFFFAOYSA-N
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Description

Methyl 2,3,6-trichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It is also known by other names such as 2,3,6-Trichlorobenzoic acid methyl ester and Benzoic acid, 2,3,6-trichloro-, methyl ester . The molecular weight of this compound is 239.5 g/mol .


Molecular Structure Analysis

The molecular structure of Methyl 2,3,6-trichlorobenzoate consists of a benzene ring substituted with three chlorine atoms and a methyl ester group . The compound contains a total of 18 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

Methyl 2,3,6-trichlorobenzoate has several computed properties. It has a XLogP3 of 3.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 237.935512 g/mol . The topological polar surface area is 26.3 Ų , and it has a heavy atom count of 13 .

Scientific Research Applications

properties

IUPAC Name

methyl 2,3,6-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDHDKEHFFNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346248
Record name Methyl 2,3,6-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,6-trichlorobenzoate

CAS RN

2694-06-6
Record name Methyl 2,3,6-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3,6-trichlorobenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JM9JLC9LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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